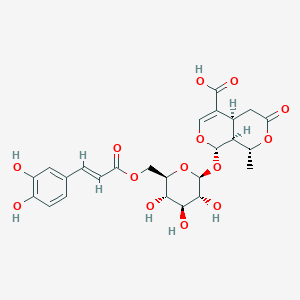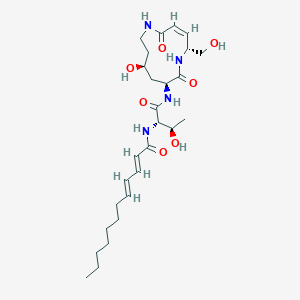![molecular formula C10H13N B056782 2,3,4,5-Tetrahydro-1H-benzo[d]azepine CAS No. 4424-20-8](/img/structure/B56782.png)
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a chemical compound with the molecular formula C10H13N . It is used as a reactant in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
Synthesis Analysis
The synthesis of diverse 2,3,4,5-Tetrahydro-1H-azepine derivatives has been achieved via sequential Knoevenagel Reaction and Michael Addition of Tertiary Enamide . Another study describes the synthesis of a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo azepin-3-yl)ethyl)cyclohexan-1-amine derivatives as potential antipsychotics .Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is characterized by a seven-membered N-heterocyclic ring . Parameters of the 1H NMR spectrum for the protons of two methylene groups and parameters of the inversion of the azepine ring have been reported .Chemical Reactions Analysis
The chemical reactions involving 2,3,4,5-Tetrahydro-1H-benzo[d]azepine include the generation of a nitrogen-centered radical followed by [1,5]-hydrogen atom transfers to produce an alkyl radical species .Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.22 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 0 .Applications De Recherche Scientifique
Anti-Cancer Agents
- Summary of Application: 2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are structurally similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, have been studied for their anti-tumor activity .
- Methods of Application: These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The IC50 values of intermediate 3 inhibited against Hela, A549, HepG2, and MCF-7 cell lines were 52.75, 50.30, 60.31, and 54.39 μM, respectively .
Physiological Activity
- Summary of Application: Compounds containing 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indolyl scaffold, which is similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, have been studied for their physiological activity .
- Methods of Application: The methods of synthesis of these compounds have been surveyed .
- Results: It has been shown that such compounds exhibit a broad spectrum of pharmacological activity and hold interest for medicinal chemistry .
Cardiovascular Disease Treatment
- Summary of Application: Tetrahydrobenzo[b]azepines, which are similar to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine, can be found in a variety of medicines used in the treatment of cardiovascular disease, including evacetrapib, benazepril, and tolvaptan .
- Methods of Application: These compounds are used as active pharmaceutical ingredients in the formulation of drugs .
- Results: These drugs have been shown to be effective in treating cardiovascular diseases .
Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease
- Summary of Application: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease .
- Methods of Application: This compound is used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
- Results: These antagonists are being studied for their potential in treating atrophic age-related macular degeneration and Stargardt disease .
Synthesis of Adamantane Derivatives
- Summary of Application: 2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant in the synthesis of adamantane derivatives .
- Methods of Application: This compound is used in the synthesis of adamantane derivatives .
- Results: Adamantane derivatives synthesized using this compound are studied as cannabinoid receptor 2 agonists .
Synthesis of Nonretinoid Retinol Binding Protein 4 Antagonists
- Summary of Application: 2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
- Methods of Application: This compound is used in the synthesis of nonretinoid retinol binding protein 4 antagonists .
- Results: These antagonists are being studied for their potential in treating atrophic age-related macular degeneration and Stargardt disease .
Safety And Hazards
Propriétés
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMYAWMFTVYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362774 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
CAS RN |
4424-20-8 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

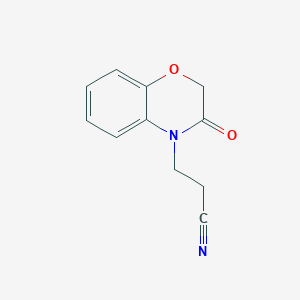
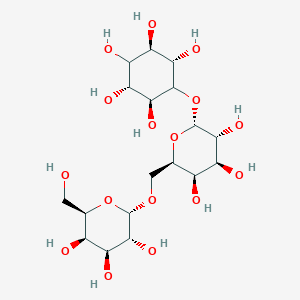
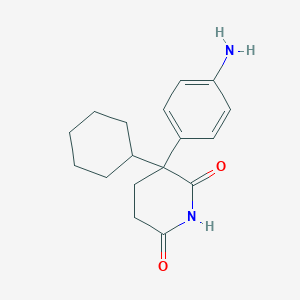
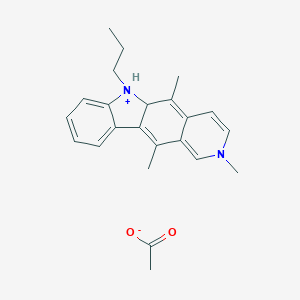
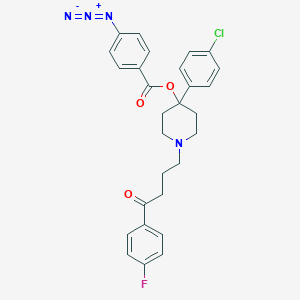
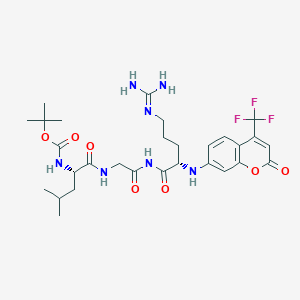
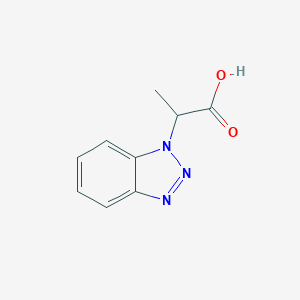
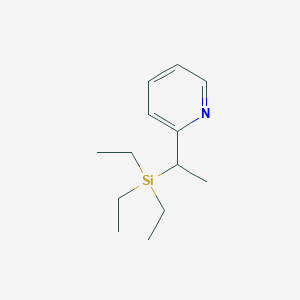
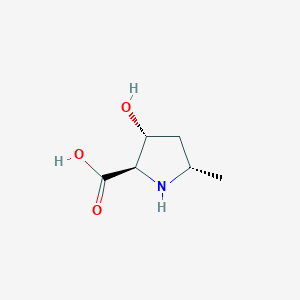
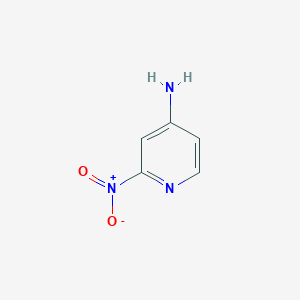
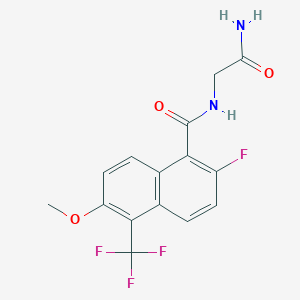
![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)
